molecular formula C23H23FN4O3 B2559468 (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone CAS No. 1021103-69-4

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

Cat. No. B2559468
M. Wt: 422.46
InChI Key: IVWVFPNNIOCPDY-UHFFFAOYSA-N
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Description

The compound (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry1. However, specific details about this compound are not readily available in the literature.



Synthesis Analysis

The synthesis of similar compounds involves multi-step procedures2. For instance, compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures have been synthesized3. However, the specific synthesis process for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as IR, 1 H NMR, 13 C NMR, and mass spectral technique2. However, the specific molecular structure analysis for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone is not available in the literature.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied4. However, the specific chemical reactions involving (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed56. However, the specific physical and chemical properties of (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.


Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Pyridazinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A notable compound within this category demonstrated more potent analgesic activity compared to acetylsalicylic acid and showed comparable anti-inflammatory activity to indometacin without exhibiting significant gastric ulcerogenic effects, highlighting a promising profile for further development as a new class of analgesic and anti-inflammatory agents (Gökçe et al., 2005).

Anticancer and Antiangiogenic Properties

Cytotoxic Effects in Cancer Research

  • A study synthesized new pyridazinone derivatives and evaluated their cytotoxic effects on liver and colon cancer cell lines. One particular compound was identified as the most active agent, indicating the therapeutic potential of these compounds in targeting specific cancer types (Özdemir et al., 2019).

Anticonvulsant Activity

  • The structural and electronic properties of anticonvulsant drugs, including substituted pyridazines, triazines, and pyrimidines, were explored through crystal structure analysis and molecular orbital calculations. These studies provide insights into the conformational preferences and electronic interactions that may contribute to their pharmacological activity, laying the groundwork for the design of new anticonvulsant agents (Georges et al., 1989).

Safety And Hazards

The safety and hazards of similar compounds have been studied4. However, the specific safety and hazards of (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.


Future Directions

The future directions for the research and development of similar compounds have been discussed47. However, the specific future directions for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone are not available in the literature.


Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, it is recommended to refer to the original research articles and reviews in the field.


properties

IUPAC Name

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-30-20-9-7-16(15-21(20)31-2)19-8-10-22(26-25-19)27-11-13-28(14-12-27)23(29)17-5-3-4-6-18(17)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWVFPNNIOCPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-fluorophenyl)methanone

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